molecular formula C19H21FN2O2 B6716618 N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide

Cat. No.: B6716618
M. Wt: 328.4 g/mol
InChI Key: LXHJWTDDERICCA-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butanoylamino group, a methylphenyl group, and a fluoro-methylbenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butanoylamino group: This can be achieved by reacting butanoic acid with an amine derivative under acidic conditions to form the butanoylamino intermediate.

    Introduction of the methylphenyl group: The intermediate is then reacted with a methylphenyl halide in the presence of a base to form the desired methylphenyl derivative.

    Fluorination and amide formation: The final step involves the introduction of the fluoro group and the formation of the amide bond. This can be done by reacting the methylphenyl derivative with a fluorinating agent and an amide-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amide positions, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide can be compared with similar compounds such as:

    N-[3-(butanoylamino)-2-methylphenyl]-3-methylbenzamide: Lacks the fluoro group, which may affect its reactivity and biological activity.

    N-[3-(butanoylamino)-2-methylphenyl]-2-chloro-3-methylbenzamide: Contains a chloro group instead of a fluoro group, which may result in different chemical and biological properties.

    N-[3-(butanoylamino)-2-methylphenyl]-2-bromo-3-methylbenzamide: Contains a bromo group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-4-7-17(23)21-15-10-6-11-16(13(15)3)22-19(24)14-9-5-8-12(2)18(14)20/h5-6,8-11H,4,7H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHJWTDDERICCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C(=CC=C1)NC(=O)C2=CC=CC(=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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